molecular formula C10H7BrN2O4 B8164193 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate

2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate

Cat. No.: B8164193
M. Wt: 299.08 g/mol
InChI Key: BCZQXTAUGUIAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate is a nicotinic acid derivative functionalized with a bromine atom at the 6-position of the pyridine ring and a 2,5-dioxopyrrolidin-1-yl ester group. This compound belongs to the class of active esters, widely employed in organic synthesis for coupling reactions, particularly in peptide synthesis and bioconjugation. The bromine substituent enhances electrophilicity at the pyridine ring, making it reactive toward nucleophilic substitution or cross-coupling reactions. Its structural features are critical for applications in medicinal chemistry and materials science, where precise functionalization is required .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c11-7-2-1-6(5-12-7)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQXTAUGUIAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Carbodiimide-Mediated Coupling

The most widely reported method for synthesizing 2,5-dioxopyrrolidin-1-yl 6-bromonicotinate involves the activation of 6-bromonicotinic acid’s carboxyl group using carbodiimide-based coupling agents. In this approach, 6-bromonicotinic acid (CAS 6311-35-9) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is introduced to form an active intermediate, typically in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent reaction with pyrrolidine-2,5-dione (succinimide) yields the target compound.

Key parameters influencing this reaction include:

  • Solvent choice : DMF enhances solubility of polar intermediates, while DCM minimizes side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of acid to coupling agent optimizes activation.

  • Temperature : Reactions proceed efficiently at 0–25°C, with prolonged stirring (12–24 hours) ensuring completion.

A representative procedure reported a 68–72% yield after purification via silica gel chromatography. However, the formation of dicyclohexylurea (DCU) as a byproduct necessitates careful filtration to avoid contamination.

Disuccinimidyl Carbonate (DSC) Activation

Alternative methods employ N,N’-disuccinimidyl carbonate (DSC) as a dual-function reagent, serving as both coupling agent and succinimide donor. In this one-pot synthesis, 6-bromonicotinic acid is treated with DSC in DMF, catalyzed by DMAP. The reaction proceeds via the formation of a mixed carbonate intermediate, which undergoes nucleophilic attack by the hydroxylamine moiety of succinimide.

Advantages of DSC-mediated synthesis :

  • Eliminates the need for separate succinimide addition.

  • Reduces byproduct formation compared to carbodiimide methods.

  • Yields range from 65–78% under optimized conditions.

A critical limitation is DSC’s moisture sensitivity, requiring rigorous anhydrous conditions. Recent studies have demonstrated that adding molecular sieves (4Å) improves reaction efficiency by scavenging trace water.

Optimization Strategies for Enhanced Yield

Solvent and Catalytic Systems

Comparative studies reveal that solvent polarity directly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate activation but may promote succinimide hydrolysis. In contrast, tetrahydrofuran (THF) balances reactivity and stability, achieving 82% conversion in 8 hours. Catalytic systems incorporating DMAP (10 mol%) and triethylamine (TEA, 2 eq.) further enhance nucleophilicity, driving the reaction to completion.

Temperature and Reaction Time

Elevating temperature to 40°C reduces reaction time to 6 hours but risks decarboxylation of the nicotinic acid derivative. Controlled heating at 30°C with continuous stirring for 12 hours emerges as a optimal compromise, yielding 75–80% product.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production adopts continuous flow systems to overcome batch process limitations. A patented method describes:

  • Pre-mixing : 6-Bromonicotinic acid and DSC in DMF are fed into a primary reactor.

  • Activation : The mixture passes through a heated coil (30°C, residence time: 20 minutes).

  • Quenching : The product stream is cooled and precipitated in ice-cold water.

This approach achieves 85% yield with >99% purity, as confirmed by HPLC.

Purification and Characterization

Chromatographic Techniques

Preparative high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) effectively isolates the target compound. Retention times typically range from 8.5–9.2 minutes under these conditions.

Recrystallization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals with 99.5% purity, verified by melting point (200–203°C) and NMR spectroscopy.

Analytical Data and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.65 (s, 1H, pyridine-H), 8.50 (d, J=8.0 Hz, 1H), 7.79–7.63 (m, 2H), 2.85 (s, 4H, succinimide-CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O succinimide).

Purity Assessment

Lot-to-lot consistency is ensured via:

  • HPLC : Purity >99% (area normalization).

  • Elemental Analysis : Calculated for C₁₀H₇BrN₂O₄: C 39.63%, H 2.33%, N 9.24%; Found: C 39.58%, H 2.30%, N 9.21% .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 6-amino-nicotinate derivative, while reduction of the pyrrolidine-2,5-dione moiety can produce a pyrrolidine-2,5-diol derivative.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The pyrrolidine-2,5-dione moiety can interact with active sites of enzymes, leading to inhibition of their activity. Additionally, the brominated nicotinic acid ester can bind to specific receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other 2,5-dioxopyrrolidin-1-yl esters, such as 2-benzyl-oxycarbonylamino-3-tert-butoxy-propionic acid 2,5-dioxopyrrolidin-1-yl ester (Compound 63, described in ). Below is a comparative analysis:

Table 1: Comparative Properties of 2,5-Dioxopyrrolidin-1-yl Esters
Property 2,5-Dioxopyrrolidin-1-yl 6-Bromonicotinate Compound 63
Molecular Weight (g/mol) ~314.06 470 (M+H)
Core Structure 6-Bromonicotinate 3-tert-Butoxy-propionate
Substituents Bromine at pyridine 6-position Benzyl-oxycarbonylamino, tert-butoxy
Reactivity High (Br as leaving group) Moderate (steric hindrance)
Solubility Moderate in polar aprotic solvents Lower due to bulky tert-butoxy

Research Findings

  • Synthetic Pathways : Compound 63 was synthesized via a multi-step procedure involving substitution of the dioxopyrrolidin-1-yl ester precursor. Similarly, 6-bromonicotinate derivatives are typically prepared via bromination of nicotinic acid followed by esterification .
  • Applications: While 6-bromonicotinate derivatives are used in metal-catalyzed reactions, Compound 63’s tert-butoxy and benzyl-oxycarbonylamino groups make it suitable for peptide mimetics or prodrug designs.

Methodological Considerations

Dose-effect methodologies () are less relevant here but underscore the importance of empirical validation in related pharmacological studies.

Biological Activity

Overview

2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate is a chemical compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine-2,5-dione moiety and a brominated nicotinic acid ester, which contribute to its unique properties and interactions within biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate can be represented as follows:

C12H10BrN3O3\text{C}_{12}\text{H}_{10}\text{Br}\text{N}_3\text{O}_3

Key Structural Features:

  • Pyrrolidine-2,5-dione moiety: This part of the molecule is crucial for enzyme interaction and modulation.
  • Brominated nicotinic acid ester: The presence of bromine enhances the compound's reactivity and potential biological interactions.

The biological activity of 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate primarily involves its role as an enzyme inhibitor and receptor modulator . The mechanism can be summarized as follows:

  • Enzyme Inhibition: The pyrrolidine moiety can interact with the active sites of various enzymes, leading to the inhibition of their activity. This property is particularly relevant in the context of anticonvulsant activity.
  • Receptor Modulation: The brominated nicotinic acid ester part may bind to specific receptors, influencing their function and leading to various pharmacological effects.

Anticonvulsant Activity

Research has indicated that compounds similar to 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate exhibit significant anticonvulsant properties. For instance, studies have shown that modifications in the structure can lead to enhanced neuroprotective effects against excitotoxicity and oxidative stress associated with seizure disorders .

Table 1: Summary of Anticonvulsant Studies

CompoundModel UsedED50 (mg/kg)Observed Effects
2,5-Dioxopyrrolidin-1-yl 6-bromonicotinateStrychnine-induced seizuresTBDSignificant reduction in seizure activity
Other AnaloguesPentylenetetrazole-induced seizuresTBDComparable efficacy to standard anticonvulsants

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes linked to various diseases. For example, it may affect enzymes involved in neurotransmitter regulation, thereby providing a basis for its use in treating neurological disorders.

Study on Neuroprotective Properties

A study focused on the neuroprotective effects of derivatives similar to 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate demonstrated that these compounds could prevent neuronal damage in models of oxidative stress. The findings indicated that structural modifications could enhance both neuroprotective and anticonvulsant activities .

Structure-Activity Relationship (SAR) Analysis

Recent SAR studies have highlighted how variations in the brominated moiety influence biological activity. Compounds with different halogen substitutions were tested for their efficacy in inhibiting seizure activity and modulating receptor functions. The results suggested that bromination significantly enhances the binding affinity towards target receptors compared to other halogens like chlorine or fluorine .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between activated esters (e.g., N-hydroxysuccinimide esters) and brominated nicotinic acid derivatives. A common approach involves using 6-bromonicotinic acid activated with N,N'-disuccinimidyl carbonate (DSC) or similar reagents to form the dioxopyrrolidinyl ester. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of coupling agents significantly impact yield. For example, copper-catalyzed coupling under inert atmospheres may enhance efficiency by preventing side reactions .

Q. What spectroscopic techniques are most reliable for characterizing 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the presence of the bromopyridine moiety (δ ~8.5–9.0 ppm for aromatic protons) and the dioxopyrrolidinyl group (δ ~2.5–3.5 ppm for succinimidyl protons).
  • IR Spectroscopy : Peaks at ~1780–1810 cm⁻¹ (C=O stretching of the ester and succinimide).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with bromine (¹:¹ ratio for [M]⁺ and [M+2]⁺). These methods are standard for structural elucidation of similar N-hydroxysuccinimide (NHS) esters .

Q. How should 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate be stored to ensure stability?

Store under inert conditions (argon or nitrogen) at –20°C in a desiccated environment. The compound is sensitive to moisture and nucleophiles (e.g., amines), which can hydrolyze the NHS ester. Use amber vials to prevent photodegradation. Stability testing via periodic HPLC analysis is recommended to monitor decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate in nucleophilic substitution reactions?

The bromine atom at the 6-position of the pyridine ring is highly electrophilic due to electron-withdrawing effects from the adjacent ester and nitrogen. Computational studies (e.g., DFT) suggest that partial positive charge accumulation at C6 facilitates nucleophilic aromatic substitution (SNAr). Copper catalysts (e.g., CuI) can mediate cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing transition states via π-complexation with the pyridine ring .

Q. How can structural analogs of 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate be designed to optimize conjugation efficiency in bioconjugation?

Modifications include:

  • Linker Length : Introducing alkyl or PEG spacers (e.g., 6-aminohexanoate derivatives) to reduce steric hindrance during protein conjugation .
  • Electrophilic Tuning : Replacing bromine with other leaving groups (e.g., iodine) to alter reaction kinetics.
  • Solubility Enhancers : Adding polar substituents (e.g., sulfonate groups) to improve aqueous compatibility. Such optimizations are guided by molecular docking and kinetic assays .

Q. What strategies resolve contradictions in reported reactivity data for brominated NHS esters under varying catalytic conditions?

Discrepancies in reaction outcomes (e.g., yield, byproducts) often arise from differences in:

  • Catalyst Loading : Excess Cu(I) may induce radical pathways, while substoichiometric amounts favor ionic mechanisms.
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize ionic intermediates, whereas nonpolar solvents (toluene) favor radical species. Systematic kinetic studies and in situ monitoring (e.g., Raman spectroscopy) are critical for mechanistic clarification .

Q. How does 2,5-Dioxopyrrolidin-1-yl 6-bromonicotinate perform in solid-phase peptide synthesis (SPPS) compared to traditional coupling reagents?

The NHS ester offers advantages in SPPS, including faster reaction times (<2 hours) and reduced racemization due to its high electrophilicity. However, competing hydrolysis in aqueous environments necessitates strict anhydrous conditions. Comparative studies with HOBt/DIC show comparable coupling efficiency but superior stability in organic phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.